![molecular formula C21H23N3O5S2 B2391148 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 921543-97-7](/img/structure/B2391148.png)
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
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Overview
Description
The compound “N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide” is an organic compound. It contains a pyridazin-3-yl group, which is a type of heterocycle that contains two adjacent nitrogen atoms . This group is often found in compounds with a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridazin-3-yl group, an ethylsulfonyl group, a phenyl group, a methoxy group, and a benzenesulfonamide group.Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound are not available, similar compounds with a pyridazin-3-yl group have been shown to undergo a variety of chemical reactions .Scientific Research Applications
Chemical Properties and Synthesis
Sulfonamides, a significant class of synthetic antimicrobial drugs, have seen extensive development through chemical structural modifications. These derivatives exhibit a wide bioactive spectrum, showing potential in various medicinal applications with considerable development value. The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, emphasize their utility as versatile synthetic intermediates and their importance in biological contexts (He Shichao et al., 2016).
Pharmacological Applications
Sulfonamide compounds have been explored for their therapeutic potential across various domains. Notably, sulfonamide-based research has contributed to identifying compounds with anticancer, antibacterial, anti-inflammatory activities, etc., highlighting the broad medicinal applications and development potential of these derivatives. This underscores the versatility and significance of sulfonamides in drug development and therapy (He Shichao et al., 2016).
Environmental Applications
Beyond their pharmacological importance, sulfonamides and related compounds have applications in environmental science. The environmental safety of surfactant classes, including sulfonates, has been extensively studied, demonstrating their non-adverse impact on aquatic environments at current levels of use. Such research underscores the importance of understanding the environmental fate and toxicity of these substances, ensuring they are used sustainably and safely (C. Cowan-Ellsberry et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Pyridazine and pyridazinone derivatives, which are structurally similar to this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine and pyridazinone derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The compound likely interacts with its targets in a similar manner, leading to these effects.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s versatile properties make it valuable for various applications, including drug development and material synthesis. These properties may impact the compound’s bioavailability.
Result of Action
Similar compounds have been shown to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-5-30(25,26)21-11-10-18(22-23-21)16-6-8-17(9-7-16)24-31(27,28)20-13-14(2)19(29-4)12-15(20)3/h6-13,24H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWELWBXASGAKQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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